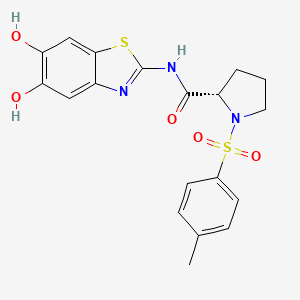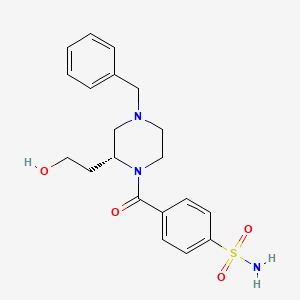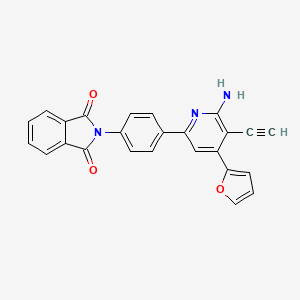
Pim-1 kinase inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pim-1 kinase inhibitor 2 is a compound designed to inhibit the activity of the Pim-1 kinase enzyme. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and enhance the efficacy of other cancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 2 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione as a starting material . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Pim-1 kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted analogs with potentially enhanced efficacy or reduced toxicity.
科学的研究の応用
Pim-1 kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Pim-1 kinase inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of Pim-1 kinase in cell signaling, proliferation, and apoptosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new Pim-1 kinase inhibitors.
作用機序
Pim-1 kinase inhibitor 2 exerts its effects by binding to the ATP-binding pocket of the Pim-1 kinase enzyme, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell survival and proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of proteins such as BAD, PRAS40, and 4E-BP1, which are critical for cell survival and growth .
類似化合物との比較
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 2 include other Pim kinase inhibitors such as AZD1208, SGI-1776, and TP-3654 . These compounds share a common mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the Pim-1 kinase enzyme. It has been shown to effectively inhibit Pim-1 kinase activity at low concentrations, making it a valuable tool for both research and therapeutic applications .
特性
分子式 |
C25H15N3O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)pyridin-2-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27) |
InChIキー |
QSORYTOQPAORRD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


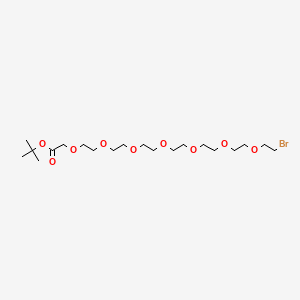
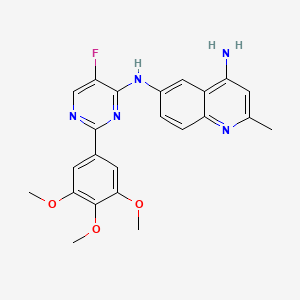
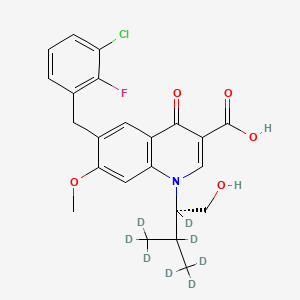
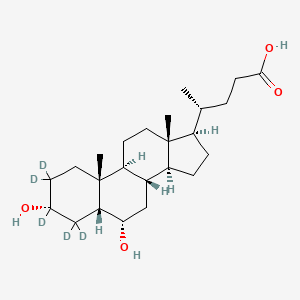
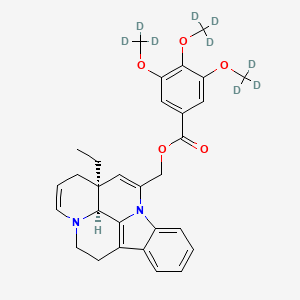
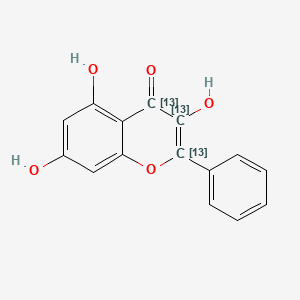
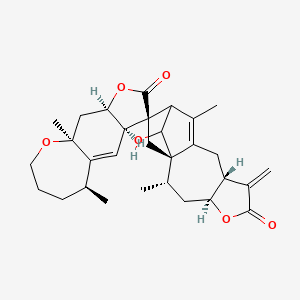

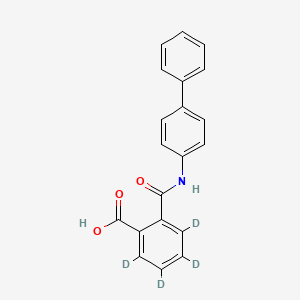
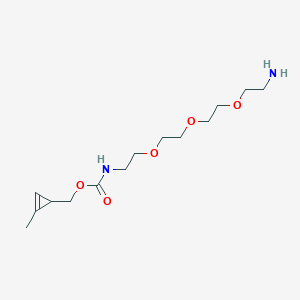
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
